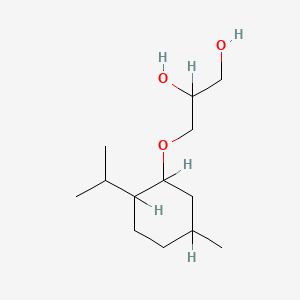

3-((L-Menthyl)oxy)propane-1,2-diol

説明

特性

CAS番号 |

87061-04-9 |

|---|---|

分子式 |

C13H26O3 |

分子量 |

230.34 g/mol |

IUPAC名 |

3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropane-1,2-diol |

InChI |

InChI=1S/C13H26O3/c1-9(2)12-5-4-10(3)6-13(12)16-8-11(15)7-14/h9-15H,4-8H2,1-3H3/t10-,11?,12+,13-/m1/s1 |

InChIキー |

MDVYIGJINBYKOM-IBSWDFHHSA-N |

正規SMILES |

CC1CCC(C(C1)OCC(CO)O)C(C)C |

沸点 |

121.00 to 125.00 °C. @ 0.25 mm Hg |

密度 |

0.989-0.999 |

他のCAS番号 |

87061-04-9 |

物理的記述 |

Liquid Colourless liquid; Minty, vanilla aroma |

ピクトグラム |

Irritant |

溶解性 |

Soluble in fat; Very slightly soluble in water Soluble (in ethanol) |

同義語 |

3-L-menthoxypropane-1,2-diol 3-menthoxypropane-1,2-diol |

製品の起源 |

United States |

Foundational & Exploratory

3-((L-Menthyl)oxy)propane-1,2-diol CAS number

An In-Depth Technical Guide to 3-((L-Menthyl)oxy)propane-1,2-diol for Researchers and Drug Development Professionals

Introduction

This compound, identified by the CAS Number 87061-04-9 , is a synthetic derivative of L-menthol engineered to deliver a cooling sensation with distinct advantages over its natural precursor.[1][2] Commonly known by synonyms such as Menthoxypropane diol (MPD) and the trade name Coolact® 10, this compound has found significant application as a sensory agent in cosmetics, a flavoring agent in food products, and increasingly, as a functional excipient in pharmaceutical formulations.[1][3][4]

Unlike menthol, which can have a strong odor and high volatility, this compound provides a smooth, long-lasting cooling effect with a less pronounced aroma, making it a highly versatile molecule.[1][3] Its unique properties stem from its chemical structure: a menthyl group providing the cooling efficacy linked to a propane-1,2-diol moiety that enhances solubility and reduces volatility. This guide offers a comprehensive technical overview of its synthesis, mechanism, analytical characterization, and applications, with a focus on its utility for scientists in research and drug development.

Physicochemical Properties

The compound's physical and chemical characteristics are crucial for its application in various formulations. It is a colorless liquid with a faint minty or vanilla-like aroma.[1] Its diol group confers a degree of hydrophilicity, rendering it very slightly soluble in water but soluble in fats and ethanol.[1]

| Property | Value | Source(s) |

| CAS Number | 87061-04-9 | [1][2][3] |

| IUPAC Name | 3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropane-1,2-diol | [1] |

| Molecular Formula | C₁₃H₂₆O₃ | [1] |

| Molecular Weight | 230.34 g/mol | [1] |

| Appearance | Colourless liquid | [1] |

| Aroma | Minty, vanilla | [1] |

| Density | 0.989 - 0.999 g/cm³ | [1] |

| Refractive Index | 1.472 - 1.476 (@ 20°C) | [1][3] |

| Solubility | Very slightly soluble in water; Soluble in fat and ethanol | [1] |

| Flash Point | 172.78 °C (343.00 °F) | [3] |

Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through the reaction of L-menthol with an epoxide, typically a 1,2-epoxy-3-halogenopropane like epichlorohydrin, followed by hydrolysis.[5][6] This multi-step process is designed to efficiently and safely yield a high-purity product.

Core Synthesis Pathway

The synthesis can be logically broken down into three key stages:

-

Epoxide Ring Opening: L-menthol is reacted with a 1,2-epoxy-3-halogenopropane. This reaction is catalyzed by a Lewis acid, which activates the epoxide ring, making it susceptible to nucleophilic attack by the hydroxyl group of L-menthol. This step produces a key intermediate, 1-halogeno-3-l-menthoxypropan-2-ol.[5][6]

-

Epoxidation: The intermediate is then treated with a base in the presence of a phase transfer catalyst to form a new epoxide ring, yielding 1,2-epoxy-3-l-menthoxypropane.[5] The phase transfer catalyst is critical for facilitating the reaction between the aqueous base and the organic-soluble intermediate.

-

Hydrolysis: The final step involves the hydrolysis of the newly formed epoxide ring to open it, forming the desired 1,2-diol structure.[5][7]

An alternative, more direct one-step route involves the reaction of L-menthol with glycidol (2,3-epoxy-1-propanol) in the presence of a catalyst like tin chloride.[7] While conceptually simpler, this route may present challenges in controlling selectivity and yield.

Generalized Synthesis Workflow Diagram

Caption: Generalized multi-step synthesis of this compound.

Exemplary Laboratory Protocol (Conceptual)

The following protocol is a conceptual summary based on patented synthesis routes and should be adapted and optimized for specific laboratory conditions.[5][6]

-

Step 1: Intermediate Formation

-

Dissolve L-menthol in an appropriate organic solvent (e.g., toluene) in a reaction vessel equipped with a stirrer and thermometer.

-

Add a Lewis acid catalyst (e.g., tin tetrachloride) to the solution and stir until dissolved.

-

Slowly add a solution of 1,2-epoxy-3-halogenopropane in the same solvent dropwise, maintaining the reaction temperature below a specified limit to control the exotherm.

-

Continue stirring for several hours until reaction completion is confirmed by a suitable method (e.g., TLC or GC).

-

Quench the reaction and perform a work-up with washing and solvent evaporation to isolate the crude 1-halogeno-3-l-menthoxypropan-2-ol intermediate.

-

-

Step 2: Re-epoxidation

-

Dissolve the crude intermediate from Step 1 in an organic solvent.

-

Add a phase transfer catalyst (e.g., a quaternary ammonium salt).

-

Add an aqueous solution of a strong base (e.g., sodium hydroxide) and stir vigorously at a controlled temperature.

-

Monitor the reaction until the starting material is consumed.

-

Separate the organic layer, wash to neutrality, and evaporate the solvent to yield crude 1,2-epoxy-3-l-menthoxypropane.

-

-

Step 3: Hydrolysis and Purification

-

Hydrolyze the epoxide intermediate by heating with water, optionally with a catalytic amount of acid.

-

After the reaction, extract the product into an organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the final product, this compound, using vacuum distillation to achieve high purity.[7]

-

Mechanism of Sensory Action

The cooling sensation produced by this compound is mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[3] This receptor, located in the nerve endings of the skin and mucous membranes, is the body's primary sensor for cold temperatures (typically below 25-28°C) and for cooling agents like menthol.

The binding of the menthyl moiety of the molecule to the TRPM8 receptor induces a conformational change in the ion channel, causing it to open. This allows an influx of calcium (Ca²⁺) and sodium (Na⁺) ions into the neuron, leading to depolarization and the firing of an action potential. The brain interprets this signal as a sensation of cold, even in the absence of any actual temperature change. The larger, less volatile structure of MPD compared to menthol is believed to contribute to its longer-lasting effect on the receptor.

Caption: Mechanism of TRPM8 ion channel activation by a cooling agent.

Analytical Methodologies

For quality control and research purposes, a robust analytical method is required to identify and quantify this compound in various matrices, from raw materials to finished products. Gas Chromatography coupled with Mass Spectrometry (GC-MS) is an ideal technique due to its high sensitivity and specificity.[8][9]

Proposed GC-MS Protocol

-

Sample Preparation (Solid/Semi-Solid Matrix):

-

Accurately weigh a homogenized sample into a centrifuge tube.

-

Add an appropriate internal standard solution.

-

Perform a liquid-liquid extraction using a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Vortex or shake vigorously to ensure complete extraction.

-

Centrifuge to separate the phases.

-

Carefully transfer the organic supernatant to a clean vial for analysis.

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a polar capillary column (e.g., a wax or polyethylene glycol phase).

-

Injection: 1 µL of the extract in splitless mode.

-

Carrier Gas: Helium or Hydrogen.[8]

-

Oven Program: Start at a low temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of ~240°C and hold.

-

Mass Spectrometer: Operate in Electron Ionization (EI) mode.

-

Detection: Use Selected Ion Monitoring (SIM) for quantification, targeting characteristic ions of the analyte and the internal standard for maximum sensitivity and to avoid matrix interference.[8] A full scan can be used for initial identity confirmation.

-

Analytical Workflow Diagram

Caption: Standard workflow for the analysis of MPD by GC-MS.

Applications in Drug Discovery and Development

While not a therapeutic agent itself, this compound serves as a valuable functional excipient in pharmaceutical formulations, addressing challenges related to patient experience and compliance.[10]

-

Palatability Masking: In oral liquid or orally disintegrating tablet formulations, its cooling sensation can effectively mask the unpleasant taste of certain active pharmaceutical ingredients (APIs), improving patient adherence, particularly in pediatric and geriatric populations.

-

Topical Formulations: In creams, gels, and ointments for dermatological or analgesic use, the cooling effect provides immediate symptomatic relief from pain, itching, or irritation. This sensory input can act as a counter-irritant, distracting from the underlying discomfort while the API takes effect.

-

Respiratory Products: For throat lozenges or nasal sprays, the cooling sensation can provide a soothing effect on irritated mucous membranes.

-

Structural Motif for Discovery: The 2,2-disubstituted propane-1,3-diol scaffold is present in biologically active molecules. For example, the immunosuppressant drug FTY720 (Fingolimod) is a 2-amino-2-alkylpropane-1,3-diol.[11] While MPD is not an analogue, its stable and well-characterized core structure could serve as a starting point or fragment in medicinal chemistry campaigns exploring new therapeutic areas.

Safety and Toxicology

This compound has been evaluated by multiple regulatory and scientific bodies. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) concluded that there is "No safety concern at current levels of intake when used as a flavouring agent".[1][12] However, some supplier-generated data indicates potential for skin and eye irritation under GHS criteria.[1][13] Therefore, standard laboratory precautions should be observed.

| Hazard Information | Details | Source(s) |

| GHS Classification | H315: Causes skin irritation (in 86.9% of reports) H319: Causes serious eye irritation (in 83.6% of reports) | [1][13] |

| JECFA Evaluation | No safety concern at current intake levels as a flavouring agent. | [1] |

| Acute Oral Toxicity | LD50 (rat): > 20,000 mg/kg (for propane-1,2-diol, a related structure) | [14] |

| Carcinogenicity/Mutagenicity | No components identified as carcinogens or mutagens. | [14] |

Handling and Storage:

-

Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and wear appropriate personal protective equipment (gloves, safety glasses).[14]

-

Storage: Store in a cool, dry place in a tightly sealed container, away from incompatible materials.[14]

Conclusion

This compound is a well-characterized synthetic cooling agent with a favorable safety profile for its intended uses. Its unique combination of a long-lasting, smooth cooling effect and low volatility makes it a superior alternative to menthol in many applications. For drug development professionals, it represents a highly effective functional excipient for enhancing patient experience in oral and topical formulations. Its synthesis is well-established, and robust analytical methods exist for its quality control, making it a reliable component for inclusion in advanced cosmetic and pharmaceutical products.

References

-

This compound. PubChem, National Center for Biotechnology Information.[Link]

-

3-(l-Menthoxy)-2-methylpropane-1,2-diol. PubChem, National Center for Biotechnology Information.[Link]

-

menthoxypropane diol, 87061-04-9. The Good Scents Company.[Link]

-

3-laevo-menthoxy-2-methyl propane-1,2-diol, 195863-84-4. The Good Scents Company.[Link]

-

3784 3-l-menthoxypropane-1,2-diol. Flavor Extract Manufacturers Association (FEMA).[Link]

-

3-L-MENTHOXYPROPANE-1,2-DIOL. ChemBK.[Link]

-

Menthoxypropanediol. Wikipedia.[Link]

- Process for producing 3-l-menthoxypropane-1,2-diol.

-

Menthoxypropanediol | C13H26O3 | CID 5362595. PubChem, National Center for Biotechnology Information.[Link]

- Method for producing 3-l-menthoxypropane-1,2-diol.

- Method for synthesizing cooling agent L-menthoxypropane.

-

Determination of 3-methoxypropane-1,2-diol and cyclic diglycerols in wine by GC-MS. OIV - International Organisation of Vine and Wine.[Link]

-

Analytical methods for the determination of 3-chloro-1,2-propandiol... PubMed, National Library of Medicine.[Link]

-

Prodrugs as empowering tools in drug discovery and development... Chemical Society Reviews, Royal Society of Chemistry.[Link]

Sources

- 1. This compound | C13H26O3 | CID 6850757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. menthoxypropane diol, 87061-04-9 [thegoodscentscompany.com]

- 4. chembk.com [chembk.com]

- 5. US20020077367A1 - Process for producing 3-l-menthoxypropane-1,2-diol - Google Patents [patents.google.com]

- 6. EP1253130B1 - Method for producing 3-l-menthoxypropane-1,2-diol - Google Patents [patents.google.com]

- 7. CN101200415A - Method for synthesizing cooling agent L-menthoxypropane - Google Patents [patents.google.com]

- 8. Determination of 3-methoxypropane-1,2-diol and cycli diglycerols (by-products of technical glycerol) in wine by GC-MS- Description of the method and collaborative study | OIV [oiv.int]

- 9. Analytical methods for the determination of 3-chloro-1,2-propandiol and 2-chloro-1,3-propandiol in hydrolysed vegetable protein, seasonings and food products using gas chromatography/ion trap tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. femaflavor.org [femaflavor.org]

- 13. Menthoxypropanediol | C13H26O3 | CID 5362595 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

Introduction: The Significance of 3-((L-Menthyl)oxy)propane-1,2-diol

An In-Depth Technical Guide to the Synthesis of 3-((L-Menthyl)oxy)propane-1,2-diol

This compound, also known as Menthoxypropanediol or MPD, is a synthetic derivative of L-menthol, a naturally occurring compound renowned for its cooling and fragrance properties.[1][2] While L-menthol itself is widely used, its high volatility and strong minty odor can be limiting. MPD offers a compelling alternative, providing a long-lasting, smooth cooling sensation with a significantly milder, more versatile aroma profile.[3] This unique combination of properties has made it an invaluable ingredient in the cosmetic, personal care, and flavor industries, where it is incorporated into products ranging from skin creams and lotions to beverages and confectionery.[4][5]

The synthesis of this molecule is a topic of significant industrial and academic interest, as it involves the stereospecific functionalization of L-menthol, a chiral starting material, to create a value-added product with enhanced performance characteristics. This guide provides a detailed exploration of the core synthetic strategies, focusing on the underlying chemical principles, detailed experimental protocols, and critical process parameters for researchers, scientists, and drug development professionals.

Chapter 1: Foundational Principles & Retrosynthetic Analysis

The synthesis of this compound fundamentally involves two key transformations: the formation of an ether linkage between the L-menthol hydroxyl group and a three-carbon propane backbone, and the establishment of the 1,2-diol functionality. The challenge lies in achieving this with high regioselectivity and preserving the stereochemistry of the L-menthol moiety.

A retrosynthetic analysis reveals two primary logical disconnections, which form the basis of the most common synthetic routes discussed in this guide.

Caption: Retrosynthetic analysis of the target diol.

-

Disconnection 1 (C-O Ether Bond): This approach, central to the Williamson ether synthesis and its variants, involves disconnecting the ether bond to yield L-menthol (or its corresponding alkoxide) and a suitable three-carbon electrophile containing the diol or a precursor.

-

Disconnection 2 (Epoxide Precursor): This strategy envisions the final diol being formed via the hydrolysis of an epoxide intermediate, 1,2-epoxy-3-l-menthoxypropane. This epoxide is, in turn, formed from L-menthol and an epoxy-containing electrophile.

Chapter 2: Primary Synthetic Pathway: Multi-Step Synthesis via Epichlorohydrin

This is a robust and widely documented method that proceeds through a stable halohydrin intermediate, offering excellent control over the reaction sequence.[6][7] The overall process involves three key stages: Lewis acid-catalyzed ring-opening, base-induced cyclization, and final hydrolysis.

Caption: Workflow for the epichlorohydrin synthesis route.

Mechanistic Rationale

-

Ring-Opening: The reaction is initiated by a Lewis acid (e.g., SnCl₄, TiCl₄), which coordinates to the oxygen atom of the epichlorohydrin epoxide ring. This coordination polarizes the C-O bonds, making the terminal carbon atom highly electrophilic and susceptible to nucleophilic attack by the hydroxyl group of L-menthol. The attack preferentially occurs at the less sterically hindered terminal carbon, leading to the formation of the 1-chloro-3-l-menthoxypropan-2-ol intermediate with high regioselectivity.[7]

-

Epoxidation (Intramolecular Williamson Ether Synthesis): The resulting halohydrin is treated with a base (e.g., NaOH, KOH). The base deprotonates the secondary alcohol, forming an alkoxide. This alkoxide then undergoes a rapid intramolecular S

N2 reaction, displacing the adjacent chloride ion to form the new epoxide ring of 1,2-epoxy-3-l-menthoxypropane.[8] The use of a phase transfer catalyst (PTC) like a quaternary ammonium salt is often employed to facilitate the reaction between the aqueous base and the organic-soluble halohydrin.[6] -

Hydrolysis: The final step involves the acid-catalyzed hydrolysis of the epoxide intermediate. The acid protonates the epoxide oxygen, activating the ring for nucleophilic attack by water, resulting in the desired 1,2-diol product.

Detailed Experimental Protocol

This protocol is a synthesized representation of methodologies described in the literature and should be adapted and optimized for specific laboratory conditions.[6][7]

Step 1: Synthesis of 1-Chloro-3-l-menthoxypropan-2-ol (II)

-

Under an inert nitrogen atmosphere, charge a reaction vessel with L-menthol (1.0 eq) and a suitable anhydrous organic solvent (e.g., toluene, dichloromethane).

-

Cool the mixture to 0-5 °C. Add a Lewis acid catalyst (e.g., tin(IV) chloride, 0.05-0.1 eq) to the solution and stir until dissolved.

-

Prepare a separate solution of 1,2-epoxy-3-chloropropane (epichlorohydrin, 1.1-1.5 eq) in the same organic solvent.

-

Add the epichlorohydrin solution dropwise to the reaction mixture over 1.5-3 hours, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-5 hours, or until TLC/GC-MS analysis indicates complete consumption of L-menthol.

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate (II), which can be used in the next step without further purification.

Step 2: Synthesis of 1,2-Epoxy-3-l-menthoxypropane (III)

-

Dissolve the crude 1-chloro-3-l-menthoxypropan-2-ol (II) (1.0 eq) in a suitable solvent like toluene.

-

Add a phase transfer catalyst (e.g., tetrabutylammonium bromide, 0.02-0.05 eq).

-

With vigorous stirring, add an aqueous solution of a strong base (e.g., 48% NaOH, 2.0-3.0 eq) dropwise.

-

Heat the mixture to 40-60 °C and stir for 2-4 hours until the reaction is complete as monitored by TLC/GC-MS.

-

Cool the mixture, add water, and separate the organic layer.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude epoxide intermediate (III).

Step 3: Synthesis of this compound (IV)

-

Dissolve the crude epoxide (III) in a mixture of a water-miscible solvent (e.g., acetone, THF) and water.

-

Add a catalytic amount of a strong acid (e.g., sulfuric acid, hydrochloric acid).

-

Heat the mixture to 50-70 °C and stir for 1-3 hours until the hydrolysis is complete.

-

Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by vacuum distillation or column chromatography.

Chapter 3: Direct Synthesis via Glycidol Ring-Opening

A more atom-economical approach involves the direct reaction of L-menthol with glycidol (2,3-epoxy-1-propanol).[9] This method bypasses the need for halogenated intermediates and a separate hydrolysis step, potentially shortening the overall process.

Mechanistic Rationale

Similar to the first step of the epichlorohydrin route, this reaction relies on a catalyst, typically a Lewis acid, to activate the epoxide ring of glycidol.[10] L-menthol then acts as the nucleophile, attacking the terminal carbon of the activated epoxide. This single step forms both the ether linkage and the 1,2-diol moiety, as the glycidol molecule already contains the required hydroxyl groups. The primary challenge is controlling regioselectivity and preventing polymerization of glycidol.

Caption: Direct one-pot synthesis from L-menthol and glycidol.

Detailed Experimental Protocol

This protocol is based on the methodology described in patent CN101200415A.[9]

-

To a three-necked flask equipped with a stirrer, thermometer, and reflux condenser, add L-menthol (1.5 eq), glycidol (1.0 eq), a Lewis acid catalyst (e.g., tin(II) chloride, ~2-5 mol%), and a solvent such as toluene.

-

Heat the mixture to reflux (approx. 110 °C for toluene) and maintain for 8-10 hours, monitoring the reaction progress by TLC or GC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture with an aqueous sodium carbonate solution, followed by water until the washings are neutral.

-

Separate the organic layer and remove the solvent under reduced pressure.

-

Purify the resulting residue by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 110-112 °C / 2 mmHg) to yield the final product.

Comparative Analysis

| Feature | Epichlorohydrin Route | Direct Glycidol Route |

| Step Economy | Lower (multi-step) | Higher (one-pot) |

| Reagents | Uses halogenated, toxic epichlorohydrin. | Uses glycidol; avoids halogenated waste. |

| Process Control | Better control via stable intermediates. | More prone to side reactions (e.g., polymerization). |

| Yield & Purity | Generally high yields and purity achievable. | Yields can be lower; purification may be more challenging.[9] |

| Industrial Viability | Well-established and scalable. | Simpler process, attractive for streamlined production. |

Chapter 4: Purification and Spectroscopic Analysis

Purification Techniques

Regardless of the synthetic route, the crude product typically requires purification to meet the high standards of the flavor and cosmetic industries.

-

Vacuum Distillation: This is the most common method for purifying the final product on a large scale, leveraging its relatively high boiling point and thermal stability.

-

Column Chromatography: For laboratory-scale synthesis or to achieve very high purity, silica gel chromatography using a solvent system like hexane/ethyl acetate is effective.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized this compound is crucial. NMR and Mass Spectrometry are primary validation tools.

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₆O₃ | [4] |

| Molecular Weight | 230.34 g/mol | [4] |

| Appearance | Colorless liquid | [4] |

| Solubility | Very slightly soluble in water; soluble in ethanol and fats. | [4] |

| Density | ~0.99 g/cm³ | [4] |

| Refractive Index | ~1.474 | [4] |

| Optical Rotation | [α] | [6] |

¹H NMR Spectroscopy: The proton NMR spectrum provides a clear fingerprint of the molecule. Key expected signals include:

-

Multiplets in the 0.8-2.2 ppm range corresponding to the protons of the L-menthyl cyclohexane ring and its methyl/isopropyl groups.

-

A complex set of signals between 3.4-4.0 ppm corresponding to the five protons of the -O-CH₂-CH(OH)-CH₂(OH) moiety.

-

Broad singlets for the two hydroxyl (-OH) protons, which can be exchanged with D₂O.

¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of 13 unique carbon atoms, with characteristic shifts for the carbons bonded to oxygen in the menthyl and propanediol moieties.

Mass Spectrometry (MS): Electron impact MS would show a molecular ion peak (M⁺) at m/z = 248 (for the chloro-intermediate) and characteristic fragmentation patterns including loss of water and fragments corresponding to the menthyl group.[6]

Conclusion

The synthesis of this compound can be effectively achieved through several strategic pathways. The multi-step route via an epichlorohydrin intermediate offers robustness and high purity, making it a reliable choice for industrial production. In contrast, the direct reaction with glycidol presents a more elegant, atom-economical alternative that is highly appealing for process simplification. The choice of method ultimately depends on the desired scale, available resources, and specific purity requirements. Continued research in this area may focus on developing more efficient and greener catalytic systems to further improve the yield and selectivity of these important transformations.

References

-

Pacific Corporation. (2003). Menthol derivatives and process for preparing the same (U.S. Patent No. 6,566,545B2). U.S. Patent and Trademark Office.

-

Creative Enzymes. (2020, October 9). The Preparation of L-menthol by Organic Synthesis has a Promising Prospect.

-

Kunshan Yaxiang Spicel Co Ltd. (2016). A kind of synthetic method of 3-l-menthoxypropane-1,2-diol (Chinese Patent No. CN105461505A). Patsnap.

-

Takasago International Corp. (2002). Process for producing 3-l-menthoxypropane-1,2-diol (U.S. Patent Application No. 2002/0077367A1). U.S. Patent and Trademark Office.

-

Schäfer, B. (2022). menthol: Industrial synthesis routes and recent development. Beilstein Journal of Organic Chemistry, 18, 459-473.

-

Takasago International Corp. (2006). Method for producing 3-l-menthoxypropane-1,2-diol (European Patent No. EP1253130B1). European Patent Office.

-

Shanghai Huabao Kongque Perfume Co Ltd. (2008). Method for synthesizing cooling agent L-menthoxypropane (Chinese Patent No. CN101200415A). Google Patents.

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.

-

Wikipedia contributors. (n.d.). Williamson ether synthesis. Wikipedia.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

-

National Center for Biotechnology Information. (n.d.). 3-(l-Menthoxy)-2-methylpropane-1,2-diol. PubChem Compound Database.

-

Cucciniello, R., et al. (2016). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. ChemSusChem, 9(23), 3272-3275.

-

No Added Chemicals. (2013, January 28). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Flavor and Extract Manufacturers Association. (n.d.). 3-l-menthoxypropane-1,2-diol. FEMA GRAS Flavoring Substances Database.

Sources

- 1. US6566545B2 - Menthol derivatives and process for preparing the same - Google Patents [patents.google.com]

- 2. The Preparation of L-menthol by Organic Synthesis has a Promising Prospect [betterchemtech.com]

- 3. femaflavor.org [femaflavor.org]

- 4. This compound | C13H26O3 | CID 6850757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(l-Menthoxy)-2-methylpropane-1,2-diol | C14H28O3 | CID 9834711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. US20020077367A1 - Process for producing 3-l-menthoxypropane-1,2-diol - Google Patents [patents.google.com]

- 7. EP1253130B1 - Method for producing 3-l-menthoxypropane-1,2-diol - Google Patents [patents.google.com]

- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 9. CN101200415A - Method for synthesizing cooling agent L-menthoxypropane - Google Patents [patents.google.com]

- 10. Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Properties of Menthoxypropanediol

Foreword: A Modern Cooling Agent for Specialized Applications

Menthoxypropanediol (MPD), a synthetic derivative of menthol, has emerged as a significant compound in the cosmetic, pharmaceutical, and flavor industries. Its primary appeal lies in its ability to impart a cooling sensation that is both potent and enduring, yet more subtle and less irritating than its parent compound, menthol. This unique characteristic has positioned MPD as a valuable ingredient in a wide array of products, from skincare and oral hygiene formulations to topical analgesics. For researchers, scientists, and drug development professionals, a thorough understanding of MPD's physicochemical properties is paramount for optimizing its use, ensuring product stability, and guaranteeing consumer safety. This guide provides a comprehensive exploration of Menthoxypropanediol, delving into its chemical nature, physical characteristics, analytical quantification, and its interaction with biological systems.

Chemical Identity and Molecular Structure

A foundational understanding of a molecule begins with its precise chemical identity. Menthoxypropanediol is systematically known as 3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)propane-1,2-diol. Its molecular structure is characterized by a menthyl group linked via an ether bond to a propanediol moiety. This structure is key to its functionality, with the menthyl group responsible for the cooling sensation and the propanediol portion influencing its solubility and skin compatibility.

Table 1: Chemical Identifiers for Menthoxypropanediol

| Identifier | Value |

| IUPAC Name | 3-((5-methyl-2-(1-methylethyl)cyclohexyl)oxy)propane-1,2-diol[1] |

| CAS Number | 87061-04-9[2] |

| Molecular Formula | C13H26O3[1][2] |

| Molecular Weight | 230.34 g/mol [1][2] |

| Canonical SMILES | CC1CCC(C(C1)OCC(CO)O)C(C)C[1] |

| InChI Key | MDVYIGJINBYKOM-UHFFFAOYSA-N[1] |

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of Menthoxypropanediol dictate its behavior in various formulations and its interaction with biological surfaces. These properties are summarized in the table below, followed by a more detailed discussion.

Table 2: Physicochemical Properties of Menthoxypropanediol

| Property | Value | Source(s) |

| Appearance | Colorless, clear, viscous liquid | [3] |

| Odor | Mild, minty | [2][4] |

| Boiling Point | 121-125 °C at 0.25 mmHg; 362.8 ± 22.0 °C (Predicted) | [2][5] |

| Flash Point | 177 °C | [1][5] |

| Density | 0.989-0.999 g/mL at 25 °C | [1] |

| Refractive Index | 1.47200 to 1.47600 at 20 °C | [3] |

| Solubility | Very slightly soluble in water; soluble in alcohols and glycols | [2][6] |

| pKa (Predicted) | 13.65 ± 0.20 | [2] |

Solubility Profile: A Key to Formulation

The solubility of Menthoxypropanediol is a critical parameter for its incorporation into various product bases. It is reported to be very slightly soluble in water, a characteristic that can be attributed to the hydrophobic menthyl group.[2] However, the presence of the two hydroxyl groups in the propanediol moiety imparts some degree of water solubility. In contrast, it exhibits good solubility in organic solvents such as ethanol, propylene glycol, and other glycols, making it highly compatible with many cosmetic and pharmaceutical vehicles.[2][6] For formulators, this means that MPD can be readily incorporated into hydroalcoholic solutions, emulsions, and anhydrous systems.

Thermal Stability: Implications for Manufacturing and Storage

To rigorously assess thermal stability, a thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be employed.

Rationale: TGA measures the change in mass of a sample as a function of temperature, indicating decomposition, while DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions and thermal degradation.

Thermogravimetric Analysis (TGA):

-

Calibrate the TGA instrument according to the manufacturer's specifications.

-

Accurately weigh 5-10 mg of Menthoxypropanediol into a suitable TGA pan (e.g., alumina).

-

Place the pan in the TGA furnace.

-

Heat the sample from ambient temperature to a temperature above its expected decomposition point (e.g., 500 °C) at a controlled heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

Differential Scanning Calorimetry (DSC):

-

Calibrate the DSC instrument with appropriate standards (e.g., indium).

-

Accurately weigh 2-5 mg of Menthoxypropanediol into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Place both the sample and reference pans in the DSC cell.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses any expected thermal events.

-

Record the heat flow as a function of temperature. Exothermic peaks can indicate decomposition.

Analytical Methodologies for Quantification and Purity Assessment

The accurate determination of Menthoxypropanediol in raw materials and finished products is essential for quality control and regulatory compliance. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most suitable techniques for this purpose.

Gas Chromatography (GC) for Purity and Assay

Given its volatility, GC is an excellent method for the analysis of Menthoxypropanediol. A flame ionization detector (FID) is commonly used due to its sensitivity to organic compounds.

Causality: This method is chosen for its ability to separate volatile compounds and provide a response proportional to the mass of the analyte, making it ideal for purity determination and quantification. A capillary column with a mid-polarity stationary phase is selected to achieve good resolution of MPD from potential impurities.

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column (e.g., VF-624 or similar) is used.[2][3]

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 280 °C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 100 °C held for 2 minutes, then ramped at 10 °C/min to 250 °C and held for 5 minutes. This program allows for the separation of MPD from more volatile and less volatile impurities.

-

-

Sample Preparation: Prepare a standard solution of Menthoxypropanediol in a suitable solvent (e.g., ethanol) at a known concentration. Prepare the sample for analysis by dissolving it in the same solvent to a similar concentration.

-

Analysis: Inject a small volume (e.g., 1 µL) of the standard and sample solutions into the GC.

-

Quantification: The concentration of Menthoxypropanediol in the sample is determined by comparing the peak area of the analyte in the sample chromatogram to the peak area of the standard.

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities

While GC is suitable for volatile compounds, HPLC is preferred for the analysis of non-volatile impurities and for formulations where direct injection into a hot GC inlet might cause degradation. Since Menthoxypropanediol lacks a strong UV chromophore, a refractive index (RI) detector is a suitable choice.[7]

Rationale: This method is employed to detect and quantify non-volatile impurities that may not be amenable to GC analysis. An RI detector is sensitive to changes in the refractive index of the mobile phase as the analyte elutes, making it suitable for compounds without a UV chromophore.

-

Instrumentation: An HPLC system equipped with a refractive index detector and a C18 reversed-phase column is used.

-

Chromatographic Conditions:

-

Mobile Phase: An isocratic mixture of methanol and water (e.g., 70:30 v/v).[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducible retention times.

-

Detector Temperature: Maintained at a constant temperature, typically slightly above the column temperature, to minimize baseline drift.

-

-

Sample Preparation: Prepare a standard solution of Menthoxypropanediol in the mobile phase. Prepare the sample for analysis by dissolving it in the mobile phase.

-

Analysis: Inject a known volume of the standard and sample solutions into the HPLC.

-

Quantification: The concentration of Menthoxypropanediol is determined by comparing its peak area in the sample to that of the standard.

Stability and Degradation Pathways

The stability of Menthoxypropanediol is a critical factor in ensuring the efficacy and safety of products throughout their shelf life. Forced degradation studies are essential to identify potential degradation products and to develop stability-indicating analytical methods.

Justification: This protocol is designed to intentionally degrade the Menthoxypropanediol molecule under various stress conditions to understand its degradation pathways. This information is crucial for developing stable formulations and for identifying potential degradants that may need to be monitored.

-

Acidic and Basic Hydrolysis:

-

Prepare solutions of Menthoxypropanediol in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions.

-

Heat the solutions at an elevated temperature (e.g., 60 °C) for a defined period.

-

At specified time points, withdraw samples, neutralize them, and analyze by a stability-indicating HPLC method to quantify the remaining MPD and detect any degradation products.

-

-

Oxidative Degradation:

-

Prepare a solution of Menthoxypropanediol in the presence of an oxidizing agent (e.g., 3% hydrogen peroxide).

-

Store the solution at room temperature or a slightly elevated temperature.

-

Analyze samples at various time points by HPLC.

-

-

Photodegradation:

-

Expose a solution of Menthoxypropanediol to a controlled source of UV and visible light.

-

A control sample should be kept in the dark under the same temperature conditions.

-

Analyze both the exposed and control samples by HPLC to assess the extent of photodegradation.

-

Mechanism of Action: The Cooling Sensation

The cooling sensation produced by Menthoxypropanediol is primarily mediated through the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel.[8] TRPM8 is a non-selective cation channel that is expressed in sensory neurons and is activated by cold temperatures (below ~26°C) and cooling agents like menthol and MPD.

Caption: Mechanism of Menthoxypropanediol-induced cooling sensation via TRPM8 activation.

When Menthoxypropanediol binds to the TRPM8 receptor, it causes a conformational change in the channel, leading to its opening. This allows an influx of cations, primarily calcium (Ca²⁺) and sodium (Na⁺), into the neuron. The influx of positive ions depolarizes the cell membrane, generating an action potential that is transmitted along the sensory nerve to the brain, where it is interpreted as a sensation of cold.

Safety and Toxicological Profile

Menthoxypropanediol is generally considered safe for use in cosmetic and personal care products.[2][4] However, as with any active ingredient, a thorough safety assessment is necessary. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Menthoxypropanediol may cause skin and serious eye irritation.[2] It is also noted as being potentially harmful to aquatic life with long-lasting effects.[2]

For drug development professionals, understanding the dermal absorption, metabolism, and potential for systemic exposure is crucial.

Rationale: This study is designed to quantify the extent and rate of Menthoxypropanediol's penetration through the skin, providing essential data for safety and efficacy assessments of topical formulations. The Franz diffusion cell is the gold standard for this type of in vitro study.[9][10]

-

Apparatus: Use a set of Franz diffusion cells.

-

Membrane: Excised human or animal skin is mounted between the donor and receptor chambers of the Franz cells, with the stratum corneum facing the donor compartment.

-

Receptor Fluid: The receptor chamber is filled with a physiologically relevant fluid (e.g., phosphate-buffered saline with a solubilizing agent if necessary) and maintained at 32 °C to mimic skin surface temperature. The fluid is continuously stirred.

-

Application: A known amount of the Menthoxypropanediol-containing formulation is applied to the surface of the skin in the donor chamber.

-

Sampling: At predetermined time intervals, samples are withdrawn from the receptor fluid and replaced with fresh fluid.

-

Analysis: The concentration of Menthoxypropanediol in the collected samples is quantified using a validated analytical method, such as HPLC or GC.

-

Data Analysis: The cumulative amount of Menthoxypropanediol permeated per unit area is plotted against time to determine the steady-state flux and lag time.

Synthesis and Potential Impurities

Menthoxypropanediol is synthesized from menthol. One common synthetic route involves the etherification of menthol with an allyl halide, followed by dihydroxylation of the resulting allyl ether.[2] Another described method involves the reaction of menthol with 1,3-propanediol in the presence of an acid catalyst.[4]

Caption: Simplified synthesis pathway of Menthoxypropanediol from menthol.

Potential impurities in the final product can include unreacted starting materials (menthol and 1,3-propanediol), by-products of the reaction, and any residual catalyst. The identification and quantification of these impurities are critical for ensuring the quality and safety of Menthoxypropanediol.

Conclusion

Menthoxypropanediol is a versatile and effective cooling agent with a well-defined physicochemical profile that makes it suitable for a wide range of applications. Its solubility in common cosmetic and pharmaceutical solvents, coupled with its favorable sensory properties, has driven its adoption in numerous consumer products. For the scientific community, a deep understanding of its properties, from its molecular structure to its interaction with biological receptors, is essential for continued innovation and the development of safe and effective products. The analytical methods and experimental protocols outlined in this guide provide a framework for the rigorous assessment of Menthoxypropanediol, ensuring its quality, stability, and performance in diverse formulations.

References

-

Menthoxypropanediol - Descrizione. (2024, April 21). Retrieved from [Link]

-

Menthoxypropanediol | C13H26O3 | CID 5362595 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

menthoxypropane diol, 87061-04-9. (n.d.). The Good Scents Company. Retrieved from [Link]

-

What is Menthoxypropanediol? (n.d.). Paula's Choice EU. Retrieved from [Link]

-

a DSC curve of l-menthol:salicylic acid NADES, b TGA/DTG thermogram of... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved from [Link]

-

EWG Skin Deep® | What is MENTHOXYPROPANEDIOL. (n.d.). EWG. Retrieved from [Link]

- Shaikh, K. A., & Patil, S. D. (2010). Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector. Journal of Pharmacy & Bioallied Sciences, 2(4), 360–364.

-

Menthoxypropanediol - ChemBK. (n.d.). Retrieved from [Link]

-

Forced degradation and GC-MS characterization of natural pharmaceutical ingredients in a vaporizing rub. (2020, March 26). Morressier. Retrieved from [Link]

-

Isopropyl Myristate | PDF | Chromatography | Chemistry. (n.d.). Scribd. Retrieved from [Link]

- Jakab, G., Csizmazia, E., Kállai-Szabó, N., & Antal, I. (2020). Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping. Pharmaceutics, 12(9), 799.

-

WS-10 Cooling Agent (Menthoxypropanediol). (n.d.). MySkinRecipes. Retrieved from [Link]

-

SpiroChem. (n.d.). Impurity Synthesis And Identification. Retrieved from [Link]

- Liu, Y., Zhang, J., & Li, W. (2015). Identification, Characterization, Synthesis and Quantification of Related Impurities of Liguzinediol. Molecules, 20(2), 3334-3346.

-

Ex vivo permeation test using Franz diffusion cells. (A) Image of the... (n.d.). ResearchGate. Retrieved from [Link]

- Rahman, M. M., Islam, M. S., & Brown, T. (2024).

- Zhang, Y., Wang, Y., & Li, X. (2024). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Molecules, 29(3), 564.

- Patel, K., & Dedania, Z. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38241-38248.

- Demarse, N. A. (2016). Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. Current Protocols in Protein Science, 86, 20.14.1-20.14.14.

- Sherkheli, M. A., Benecke, H., & Hatt, H. (2009). Menthol derivative WS-12 selectively activates transient receptor potential melastatin-8 (TRPM8) ion channels. Neuroscience Letters, 462(2), 164-168.

- Latorre, R., Brauchi, S., & Orta, G. (2007). TRPM8 Channels: Advances in Structural Studies and Pharmacological Modulation. Physiological Reviews, 87(4), 1151-1178.

- Jain, A., & Sharma, G. (2019). Forced degradation studies: A critical lens into pharmaceutical stability. Journal of Pharmaceutical and Biomedical Analysis, 176, 112804.

- Yin, Y., et al. (2022). Structural Basis of Cold and Menthol Sensing by TRPM8. bioRxiv.

- Shaikh, K. A., & Patil, S. D. (2010). Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector. Journal of Pharmacy & Bioallied Sciences, 2(4), 360–364.

- Zhang, Y., et al. (2013). Metabolism of BYZX in Human Liver Microsomes and Cytosol. PLoS ONE, 8(3), e59993.

- De Spiegeleer, B., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis, 101, 97-108.

-

TA Instruments. (n.d.). Thermogravimetric Analysis (TGA) Theory and Applications. Retrieved from [Link]

- Semple, F. (2018). Franz diffusion cell and its implication in skin permeation studies. Journal of Applied Pharmaceutical Science, 8(10), 151-158.

- Van Renterghem, P., et al. (2010). Metabolic study of Prostanozol using human liver microsomes and humanized mice. Journal of Pharmaceutical and Biomedical Analysis, 52(5), 727-734.

- Chen, C. C., & Liaw, B. J. (2018). summarized research of decomposition and thermokinetics on general organic peroxides and non-organic. International Journal of Engineering and Technology, 7(1.1), 10-15.

-

Improved Pharma Enhances Thermal Characterization Suite with Discovery DSC 25. (2024, October 31). Cision PR Newswire. Retrieved from [Link]

- Singh, S., & Kumar, V. (2013). Stability Indicating Forced Degradation Studies. Research Journal of Pharmaceutical Technology, 6(9), 969-974.

- Sahoo, S., & Sahu, S. K. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences, 10(10), 1-15.

- Rohacs, T., et al. (2005). Functional Control of Cold- and Menthol-Sensitive TRPM8 Ion Channels by Phosphatidylinositol 4,5-Bisphosphate. The Journal of Neuroscience, 25(6), 1618-1629.

- Marques, F. A., et al. (2021). Human Skin Permeation of Ethoxy- and Propoxypropanol Commonly Found in Water-Based Products. International Journal of Environmental Research and Public Health, 18(16), 8752.

-

Mettler Toledo. (n.d.). Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. Retrieved from [Link]

- Wang, C., et al. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Molecules, 21(9), 1194.

- Chen, L., et al. (2022). Differential Activation of TRPM8 by the Stereoisomers of Menthol. Frontiers in Pharmacology, 13, 898670.

- Bajaj, S., et al. (2012). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 5(1), 1-10.

-

DSC thermograms (heating step) of THEDES based on AA, menthol and ChCl.... (n.d.). ResearchGate. Retrieved from [Link]

- Czajczyńska, D., et al. (2017). Municipal Solid Waste Thermal Analysis—Pyrolysis Kinetics and Decomposition Reactions. Energies, 10(11), 1877.

- Chang, C. M., & Lin, C. H. (2017). Thermal analysis on potential risk of cosmetic materials by DSC.

- Shaikh, K. A., & Patil, S. D. (2010). Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector. Journal of Pharmacy & Bioallied Sciences, 2(4), 360–364.

- Jia, Y., et al. (2015).

Sources

- 1. investigacion.unirioja.es [investigacion.unirioja.es]

- 2. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical Dosage Form - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. GC Method Validation for the Analysis of Menthol in Suppository Pharmaceutical [ijaresm.com]

- 5. Metabolism of (+)- and (-)-menthols by CYP2A6 in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential Activation of TRPM8 by the Stereoisomers of Menthol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Sensitive and selective method for the analysis of menthol from pharmaceutical products by RP-HPLC with refractive index detector - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries [mdpi.com]

- 9. Novel In Vitro Investigational Methods for Modeling Skin Permeation: Skin PAMPA, Raman Mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Aqueous Solubility of 3-((L-Menthyl)oxy)propane-1,2-diol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

3-((L-Menthyl)oxy)propane-1,2-diol, also known as Menthoxypropanediol, is a synthetic menthol derivative widely utilized in cosmetics, oral care products, and pharmaceuticals for its cooling properties.[1][2] A critical parameter influencing its efficacy, formulation, and biological activity is its solubility in aqueous systems. This technical guide provides a comprehensive analysis of the principles governing the water solubility of this compound, detailed methodologies for its empirical determination, and insights into its behavior in aqueous environments. We will explore the molecular characteristics that dictate its solubility and present a robust experimental protocol for its quantification, adhering to internationally recognized standards.

Introduction: The Significance of Aqueous Solubility

Aqueous solubility is a fundamental physicochemical property that dictates the bioavailability, formulation feasibility, and environmental fate of a chemical compound.[3][4] For active ingredients in pharmaceutical and cosmetic formulations, such as this compound, understanding its behavior in water is paramount. Low solubility can lead to unpredictable in vitro results, poor bioavailability, and challenges in formulation development.[5][6] Conversely, adequate solubility is often a prerequisite for achieving desired therapeutic or sensory effects.

This compound is a p-menthane monoterpenoid, synthesized through the etherification of menthol.[1][2] Its molecular structure, which combines a bulky, lipophilic menthyl group with a hydrophilic propane-1,2-diol moiety, presents a classic case of amphiphilicity that directly influences its interaction with water.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxypropane-1,2-diol | [7] |

| CAS Number | 87061-04-9 | [1][2] |

| Molecular Formula | C₁₃H₂₆O₃ | [1][7] |

| Molecular Weight | 230.34 g/mol | [1][7] |

| Physical Description | Colorless, thick oil/liquid at room temperature.[1][7] | [1][7] |

| Reported Water Solubility | Very slightly soluble; approximately 2.27 g/L at 20 °C.[1][8] | [1][8] |

Theoretical Framework: Molecular Determinants of Solubility

The aqueous solubility of this compound is a result of the interplay between its hydrophobic and hydrophilic components. The large, nonpolar L-menthyl group is hydrophobic, while the propane-1,2-diol (glycerol) portion is hydrophilic due to the presence of two hydroxyl (-OH) groups capable of forming hydrogen bonds with water molecules.[9]

This dual nature classifies it as a glycol ether.[10][11] The solubility of glycol ethers in water is influenced by the length of the alkyl chain; longer chains generally lead to lower water solubility.[10] While the diol group enhances water compatibility, the bulky menthyl group significantly limits its miscibility.[12]

The process of dissolution in water can be conceptually broken down into three steps:

-

Cavity Formation: Energy is required to overcome the cohesive forces between water molecules to create a space for the solute molecule.

-

Solute-Solvent Interaction: Energy is released when the solute molecule forms new interactions (e.g., hydrogen bonds, van der Waals forces) with the surrounding water molecules.

-

Entropy Change: The overall change in disorder of the system upon mixing.

For this compound, the energetic cost of creating a cavity in water for the large menthyl group is significant, which is a primary reason for its limited solubility.

Caption: Molecular factors influencing the aqueous solubility of this compound.

Experimental Determination of Aqueous Solubility: A Validated Protocol

To empirically determine the aqueous solubility of this compound, the shake-flask method, as outlined in OECD Test Guideline 105, is considered the gold standard.[13][14][15][16] This method is reliable for determining the saturation mass concentration of a substance in water at a given temperature.[15][17]

Principle of the Method

The shake-flask method involves agitating an excess amount of the test substance in water until equilibrium is reached.[14] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved substance is determined using a suitable analytical technique.

Materials and Apparatus

-

Test Substance: this compound (purity > 99%)

-

Solvent: Reagent-grade water (e.g., Milli-Q or equivalent)

-

Apparatus:

-

Analytical balance

-

Thermostatically controlled shaker or water bath capable of maintaining 20 ± 0.5 °C[15]

-

Glass flasks or vials with airtight stoppers

-

Centrifuge

-

Syringes and filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.

-

Experimental Workflow

The following diagram illustrates the key steps in the shake-flask method for determining the aqueous solubility of this compound.

Caption: Workflow for the OECD 105 shake-flask solubility determination method.

Step-by-Step Protocol

I. Preliminary Test:

-

To estimate the approximate solubility and equilibration time, add a small, known amount of the test substance to a vial with a known volume of water.

-

Agitate and visually inspect at intervals to gauge the dissolution rate. This helps in determining the appropriate amount of substance for the definitive test.[15]

II. Definitive Test (performed in triplicate):

-

Preparation: Add an excess amount of this compound to a flask containing a known volume of water. The excess is crucial to ensure saturation is reached.

-

Equilibration: Seal the flasks and place them in a shaker bath maintained at a constant temperature (e.g., 20 ± 0.5 °C). Agitate the flasks for a predetermined time (e.g., 24 hours). To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements are consistent.

-

Phase Separation: After equilibration, allow the flasks to stand at the test temperature to let the undissolved material settle. Centrifuge the samples to facilitate the separation of the solid and liquid phases.

-

Sampling and Analysis:

-

Carefully withdraw an aliquot of the clear, saturated aqueous phase.

-

If necessary, filter the aliquot through a chemically inert filter that does not absorb the test substance.

-

Dilute the sample as needed with a suitable solvent.

-

Quantify the concentration of this compound using a pre-validated analytical method (e.g., HPLC). Prepare a calibration curve using standards of known concentrations.

-

Data Analysis and Presentation

The solubility is expressed as the mass of solute per volume or mass of the solvent (e.g., g/L or mg/mL). The results should be reported as the mean of the replicate determinations with the standard deviation.

Table 1: Expected Solubility Data for this compound

| Replicate | Measured Concentration (g/L) at 20°C |

| 1 | [Hypothetical Value 1] |

| 2 | [Hypothetical Value 2] |

| 3 | [Hypothetical Value 3] |

| Mean | [Calculated Mean] |

| Standard Deviation | [Calculated SD] |

Advanced Considerations and Predictive Models

While empirical determination is the most accurate approach, computational models can provide useful estimations of aqueous solubility, especially in the early stages of drug discovery.[3][5][18]

-

Quantitative Structure-Property Relationship (QSPR) Models: These models use molecular descriptors to correlate the chemical structure with its physical properties, including solubility.[4]

-

General Solubility Equation (GSE): This is a thermodynamic model that can be used to predict the aqueous solubility of non-electrolytes.[19]

These predictive methods can help in understanding the structure-property relationships that govern solubility and aid in the design of molecules with improved solubility profiles.[3]

Conclusion

The aqueous solubility of this compound is a critical parameter that is fundamentally governed by the balance between its hydrophobic L-menthyl group and its hydrophilic propane-1,2-diol moiety. Its classification as "very slightly soluble" in water is consistent with its molecular structure. For research, development, and quality control purposes, the shake-flask method, in accordance with OECD Guideline 105, provides a reliable and reproducible means of quantifying its solubility. A thorough understanding and accurate measurement of this property are essential for the effective formulation and application of this widely used cooling agent.

References

-

Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE) | Journal of Chemical Information and Modeling - ACS Publications . Available at: [Link]

-

Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PubMed Central . Available at: [Link]

-

OECD 105 - Water Solubility - Situ Biosciences . Available at: [Link]

-

Menthoxypropanediol - Grokipedia . Available at: [Link]

-

How to predict the solubility of an organic compound in different kinds of solvents? . Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io . Available at: [Link]

-

Physics-Based Solubility Prediction for Organic Molecules - PMC - PubMed Central . Available at: [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter - Dissolution Technologies . Available at: [Link]

-

Prediction of Aqueous Solubility of Organic Compounds from Molecular Structure | Journal of Chemical Information and Modeling - ACS Publications . Available at: [Link]

-

Test No. 105: Water Solubility - OECD . Available at: [Link]

-

Test No. 105: Water Solubility - OECD . Available at: [Link]

-

This compound - PubChem . Available at: [https://pubchem.ncbi.nlm.nih.gov/compound/3-(L-Menthyl_oxy_propane-1_2-diol]([Link]

-

Solubility testing in accordance with the OECD 105 - FILAB . Available at: [Link]

-

OECD 105 - Water Solubility Test at 20°C - Analytice . Available at: [Link]

-

Glycerol Ethers as hydrotropes and their use to enhance the solubility in water of phenolic acids - Universidad de Zaragoza . Available at: [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note - NIH . Available at: [Link]

-

A review of methods for solubility determination in biopharmaceutical drug characterization . Available at: [Link]

-

WS-10 Cooling Agent (Menthoxypropanediol) - MySkinRecipes . Available at: [Link]

-

Glycol ethers - Wikipedia . Available at: [Link]

-

Solubility of Water with Glycerol Ethers and Glycol Ethers. Available at: [Link]

-

Menthoxypropanediol | C13H26O3 | CID 5362595 - PubChem - NIH . Available at: [Link]

-

3-(l-Menthoxy)-2-methylpropane-1,2-diol - PubChem . Available at: [Link]

-

Cooling Agent Menthoxypropanediol Ws-10 Boiling Point: 362.8A 22.0A (Predicted) - Tradeindia . Available at: [Link]

-

What are Glycol Ethers? . Available at: [Link]

-

3-L-MENTHOXYPROPANE-1,2-DIOL - ChemBK . Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Menthoxypropanediol CAS#: 87061-04-9 [m.chemicalbook.com]

- 3. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 7. This compound | C13H26O3 | CID 6850757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chembk.com [chembk.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Glycol ethers - Wikipedia [en.wikipedia.org]

- 12. What are Glycol Ethers? - Glycol Ethers Online [glycol-ethers.eu]

- 13. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 14. dissolutiontech.com [dissolutiontech.com]

- 15. oecd.org [oecd.org]

- 16. tandfonline.com [tandfonline.com]

- 17. oecd.org [oecd.org]

- 18. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

Foreword: The Analytical Imperative for Novel Compounds

An In-Depth Technical Guide to the Structural Elucidation of L-Menthyl Glyceryl Ether

In the realms of pharmaceutical sciences, cosmetics, and food chemistry, the introduction of a novel molecule is merely the prologue. The true narrative unfolds in its characterization. L-Menthyl Glyceryl Ether (MGE), commercially known as Menthoxypropanediol, has gained prominence as a cooling agent with superior longevity and lower irritation compared to its predecessor, L-menthol.[1] Its efficacy and safety are intrinsically linked to its molecular structure. Therefore, the unambiguous confirmation of this structure is not just an academic exercise; it is a cornerstone of quality control, regulatory submission, and mechanistic understanding.

This guide eschews a rigid, templated approach. Instead, it presents a logical, integrated workflow for the structural elucidation of L-Menthyl Glyceryl Ether, mirroring the investigative process undertaken in a modern analytical laboratory. We will explore the core spectroscopic techniques—Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy—not as isolated steps, but as complementary sources of information that, when synthesized, provide a complete and irrefutable structural identity.

The Target Molecule: Physicochemical & Structural Overview

L-Menthyl Glyceryl Ether is the product of a Williamson ether synthesis, typically reacting an L-mentholate salt with a glycerol derivative like 3-chloropropane-1,2-diol.[2] This synthesis creates an ether linkage between the hydroxyl group of L-menthol and the C3 position of the glycerol backbone.

-

Molecular Formula: C₁₃H₂₆O₃

-

Molecular Weight: 230.35 g/mol

-

Key Features: A bulky, chiral menthyl group connected via a flexible ether bond to a hydrophilic diol (glycerol) moiety. This amphiphilic nature is key to its function in cosmetic formulations. The low volatility of MGE compared to menthol is a direct result of its higher molecular weight and the presence of hydroxyl groups capable of hydrogen bonding.[1][3]

Caption: Predicted structure of L-Menthyl Glyceryl Ether (Menthoxypropanediol).

Mass Spectrometry: The Molecular Blueprint and Fragmentation Story

Expertise & Causality: We begin with Mass Spectrometry because it provides two fundamental pieces of the puzzle with high sensitivity: the molecular weight of the compound and its fragmentation pattern, which acts like a structural fingerprint. We choose Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) as our primary tool. GC is suitable for the volatility of MGE, and EI provides extensive, reproducible fragmentation patterns essential for library matching and de novo interpretation.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of L-Menthyl Glyceryl Ether in a volatile organic solvent such as Dichloromethane or Ethyl Acetate.

-

Injection: Inject 1 µL of the sample solution into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).

-

GC Separation: Use a temperature program designed to elute the compound as a sharp peak. A typical program might be:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 15°C/minute.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

MS Detection (EI):

-

Ionization Energy: 70 eV (standard for generating reproducible fragmentation).

-

Mass Range: Scan from m/z 40 to 400. This range comfortably covers the molecular ion and all expected fragments.

-

Source Temperature: 230°C.

-

Data Interpretation: A Self-Validating System

The resulting mass spectrum is validated by ensuring the molecular ion is consistent with the predicted fragments. The molecular ion peak (M⁺) for C₁₃H₂₆O₃ is expected at m/z 230. However, for ethers, this peak can be weak or absent due to rapid fragmentation.[4] The most crucial information comes from the fragmentation pattern, which is dominated by cleavage alpha (α) to the ether oxygen—a highly favorable process that creates a stable oxonium ion.[5][6][7]

Caption: Key EI-MS fragmentation pathways for L-Menthyl Glyceryl Ether.

Table 1: Predicted Mass Spectrometry Fragments for L-Menthyl Glyceryl Ether

| m/z Value | Proposed Fragment | Significance |

| 230 | [C₁₃H₂₆O₃]⁺ | Molecular Ion (M⁺). May be weak or absent. |

| 215 | [M - CH₃]⁺ | Loss of a methyl group from the isopropyl moiety. |

| 155 | [C₁₀H₁₉O]⁺ | Key Fragment. Alpha-cleavage with loss of the C₃H₇O₂ glyceryl radical. Confirms the ether linkage. |

| 139 | [C₁₀H₁₉]⁺ | Menthyl cation, formed by cleavage of the C-O ether bond. |

| 91 | [C₃H₇O₃]⁺ | Glyceryl oxonium ion. Less likely to be the base peak due to the stability of the menthyl fragment. |

| 83 | [C₆H₁₁]⁺ | Fragmentation of the menthyl ring. |

| 69 | [C₅H₉]⁺ | Further fragmentation of the menthyl ring. |

| 43 | [C₃H₇]⁺ | Isopropyl cation, a very common and stable fragment. Often the base peak. |

Nuclear Magnetic Resonance (NMR): The High-Resolution Map

Expertise & Causality: While MS gives us the mass and pieces, NMR spectroscopy provides the detailed atomic connectivity map. It confirms the carbon-hydrogen framework and the specific placement of functional groups. We use a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments (COSY, HSQC) for a complete and unambiguous assignment. The choice of solvent is critical; Deuterated Chloroform (CDCl₃) is an excellent first choice as it is a good solvent for MGE and has a simple, well-defined residual solvent peak.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve approximately 10-15 mg of the L-Menthyl Glyceryl Ether sample in ~0.7 mL of CDCl₃.

-

¹H NMR Acquisition:

-

Spectrometer: 400 MHz or higher for good signal dispersion.

-

Acquisition: Run a standard proton experiment with 16-32 scans.

-

Referencing: Reference the spectrum to the residual CHCl₃ peak at δ 7.26 ppm.

-

-

¹³C NMR Acquisition:

-

Spectrometer: 100 MHz (corresponding to a 400 MHz proton instrument).

-

Acquisition: Run a proton-decoupled experiment (e.g., zgpg30) for ~1024 scans or more to achieve adequate signal-to-noise.

-

Referencing: Reference the spectrum to the CDCl₃ triplet at δ 77.16 ppm.[8]

-

-

2D NMR (COSY & HSQC):

-

Acquire standard gradient-selected COSY and HSQC experiments to establish ¹H-¹H and ¹H-¹³C correlations, respectively. These are essential for definitive assignments.

-

Data Interpretation: Connecting the Dots

¹H NMR: The spectrum is divided into distinct regions. The aliphatic region (δ 0.8-2.2 ppm) will be complex, containing signals for the menthyl ring protons. The region from δ 3.4-4.0 ppm is diagnostic for the protons on the glyceryl moiety and the methine proton adjacent to the ether oxygen. The broad signals for the two hydroxyl protons can appear over a wide range and may be confirmed by a D₂O exchange experiment.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum should display 13 distinct signals, corresponding to the 13 carbon atoms in the molecule, confirming the molecular formula's carbon count. Chemical shift tables for alkanes, ethers, and alcohols are used for initial assignments.[9][10]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

| Assignment | Carbon No. | Predicted ¹³C Shift (ppm) | Proton No. | Predicted ¹H Shift (ppm) | ¹H Multiplicity |

| Menthyl CH₃ | C9, C10 | ~22.3, ~21.0 | H9, H10 | ~0.90 | d |

| Menthyl CH₃ | C7 | ~16.5 | H7 | ~0.78 | d |

| Menthyl CH₂/CH | C1,C2,C3,C4,C5,C6,C8 | 25 - 50 | H1,H2,H4,H5,H6,H8 | 0.9 - 2.2 | m |

| Menthyl CH-O | C3 | ~78-82 | H3 | ~3.40 | m |

| Glyceryl CH₂-O | C11 | ~74-76 | H11 | ~3.55 | m |

| Glyceryl CH-OH | C12 | ~70-72 | H12 | ~3.85 | m |

| Glyceryl CH₂-OH | C13 | ~63-65 | H13 | ~3.65-3.75 | m |

| Hydroxyl OH | - | - | OH x 2 | 2.0 - 4.0 | br s |

Note: These are predicted values. Actual spectra may vary slightly.

Sources

- 1. mandom.co.jp [mandom.co.jp]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. GCMS Section 6.13 [people.whitman.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 10. organicchemistrydata.org [organicchemistrydata.org]

In-Depth Technical Guide to the Spectroscopic Data of 3-((L-Menthyl)oxy)propane-1,2-diol

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-((L-Menthyl)oxy)propane-1,2-diol, a compound valued in the flavor, fragrance, and cosmetic industries for its cooling properties.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth interpretation of its spectral characteristics and robust, field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound (CAS No: 87061-04-9, Molecular Formula: C₁₃H₂₆O₃, Molecular Weight: 230.34 g/mol ) possesses a structure combining the bulky, hydrophobic L-menthyl group with a hydrophilic propane-1,2-diol moiety via an ether linkage.[2] This amphiphilic nature dictates its physical properties and is clearly reflected in its spectroscopic data. Understanding the ¹H NMR, ¹³C NMR, IR, and Mass Spectra is critical for its unambiguous identification, purity assessment, and for predicting its interactions in various formulations.

The following sections will delve into the detailed analysis of each spectroscopic technique. The data presented is based on spectral information obtained from key literature, including foundational patents that first characterized this molecule.[3]

Molecular Structure Diagram:

Caption: Molecular structure of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the connectivity of protons within a molecule. The spectrum of this compound is characterized by a crowded aliphatic region due to the menthyl group and distinct signals from the propanediol moiety.

¹H NMR Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~0.7-1.0 | m | 9H | Methyl protons of the menthyl group |

| ~1.0-2.2 | m | 9H | Methylene and methine protons of the menthyl cyclohexane ring |

| ~3.1-3.8 | m | 5H | -O-CH₂-CH(OH)-CH₂(OH) |

| ~2.5-4.0 | br s | 2H | -OH protons |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and concentration. The data presented here is an interpretation based on the spectrum available in patent literature.[3]

Interpretation of the ¹H NMR Spectrum:

-